{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine
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Overview
Description
{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to an amino-phosphoryl moiety, which is further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine typically involves the reaction of 4-chloroaniline with phosphoryl chloride, followed by the introduction of dimethylamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the required quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine include other phosphoryl amines and derivatives with similar structural motifs. Examples include:
- {Bis[(4-bromophenyl)amino]phosphoryl}dimethylamine
- {Bis[(4-methylphenyl)amino]phosphoryl}dimethylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16Cl2N3OP |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
4-chloro-N-[(4-chloroanilino)-(dimethylamino)phosphoryl]aniline |
InChI |
InChI=1S/C14H16Cl2N3OP/c1-19(2)21(20,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3,(H2,17,18,20) |
InChI Key |
WZKKIOMXXGIPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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